Butyrophenone-2',3',4',5',6'-D5
Overview
Description
Butyrophenone-2’,3’,4’,5’,6’-D5 is a member of the butyrophenone family of drugs. It is an organic compound with the formula C10H12O . It is a stable isotope labelled compound .
Molecular Structure Analysis
The molecular structure of Butyrophenone-2’,3’,4’,5’,6’-D5 is represented by the formula C6D5COCH2CH2CH3 . The molecular weight is 153.23 g/mol.Physical and Chemical Properties Analysis
Butyrophenone-2’,3’,4’,5’,6’-D5 has a molecular weight of 153.23 g/mol. It is a stable compound if stored under recommended conditions .Scientific Research Applications
Molecular Structure and Pharmacological Potential
Molecular Structure and Antimicrobial Activity : The study by Sivakumar et al. (2021) on the molecule CPPPM, a derivative of butyrophenone, highlights its antimicrobial activity, indicating the potential of butyrophenone derivatives in developing new antimicrobial agents. This research emphasizes the importance of butyrophenone derivatives in understanding molecular structure, spectroscopic properties, and their relation to biological activities (Sivakumar et al., 2021).
Neuropsychiatric and Neurological Disorders Treatment : Li et al. (2014) discovered a tetracyclic butyrophenone derivative with significant potential as a treatment for neuropsychiatric and neurological disorders. This compound demonstrates the relevance of butyrophenone derivatives in pharmaceutical research, especially in designing multifunctional drug candidates (Li et al., 2014).
Material Science Applications
- Polyimide Synthesis : Wang et al. (2016) described the synthesis of novel polyimides derived from a diamine monomer related to benzophenone, showcasing the utility of such compounds in creating high-performance materials for optoelectronic devices. This demonstrates the application of butyrophenone derivatives in synthesizing materials with excellent thermal, mechanical, and dielectric properties (Wang et al., 2016).
Environmental Applications
- Biodegradation of Plastic Monomers : The research by Ji et al. (2019) on the biodegradation of 2,6-dimethylphenol (a plastic monomer) by Mycobacterium neoaurum demonstrates the environmental applications of butyrophenone-related research. Understanding the microbial degradation pathways of similar compounds can aid in bioremediation efforts, highlighting the environmental significance of butyrophenone derivatives (Ji et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i3D,4D,5D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAXUULYPJSKH-LOOCXSPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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